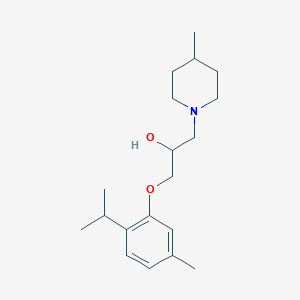
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. It was first approved by the FDA in 1995 and has since become a popular medication for managing cardiovascular diseases. In
作用機序
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the stress hormones adrenaline and noradrenaline. This results in a decrease in heart rate, blood pressure, and cardiac output. Carvedilol also has antioxidant properties that may help protect the heart from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has been shown to have various biochemical and physiological effects on the body. It can lower blood pressure, reduce heart rate, and improve left ventricular function in patients with heart failure. It can also improve endothelial function and reduce inflammation. Carvedilol has been found to have antioxidant properties that may help protect the heart from damage caused by oxidative stress.
実験室実験の利点と制限
Carvedilol has several advantages as a research tool. It has a well-established safety profile and is widely available. It has been extensively studied for its therapeutic effects on cardiovascular diseases, making it a valuable tool for studying the mechanisms of these diseases. However, there are also some limitations to using 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol in lab experiments. Its effects can be variable and dependent on factors such as age, sex, and comorbidities. It may also have off-target effects that can complicate interpretation of results.
将来の方向性
There are several future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol. One area of interest is the potential use of this compound in treating other conditions such as diabetes and neurodegenerative diseases. Another area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its side effects. Finally, there is ongoing research into the mechanisms of action of this compound and how it can be used to improve the treatment of cardiovascular diseases.
Conclusion:
Carvedilol is a beta-blocker medication that is widely used to treat heart failure and high blood pressure. It has been extensively studied for its therapeutic effects on cardiovascular diseases and has a well-established safety profile. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of stress hormones. It has several advantages as a research tool, but there are also some limitations to using it in lab experiments. There are several future directions for research on this compound, including its potential use in treating other conditions and the development of new formulations.
合成法
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol involves the reaction of 2-isopropyl-5-methylphenol with 4-methylpiperidine-4-carboxylic acid, followed by reduction with sodium borohydride and protection of the resulting secondary alcohol with isopropylidene. The final step involves the deprotection of the isopropylidene group with sulfuric acid to yield this compound.
科学的研究の応用
Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce mortality and hospitalizations in patients with heart failure, as well as improve left ventricular function. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, it has been studied for its potential use in treating other conditions such as angina, arrhythmias, and diabetes.
特性
分子式 |
C19H31NO2 |
|---|---|
分子量 |
305.5 g/mol |
IUPAC名 |
1-(4-methylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-14(2)18-6-5-16(4)11-19(18)22-13-17(21)12-20-9-7-15(3)8-10-20/h5-6,11,14-15,17,21H,7-10,12-13H2,1-4H3 |
InChIキー |
FUDFJBHPFJYIJY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O |
正規SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)



![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)